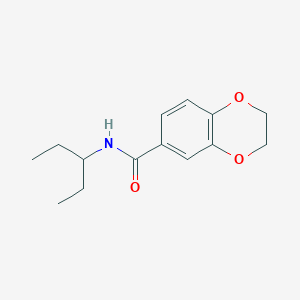
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
描述
"N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" is a chemical compound that falls under the category of benzodioxine derivatives. These compounds are of interest in medicinal chemistry due to their diverse biological activities. The focus on this specific compound stems from its potential therapeutic applications and unique chemical properties.
Synthesis Analysis
The synthesis of benzodioxine derivatives, including "this compound," often involves the cyclization of appropriate precursors in the presence of catalysts or under specific reaction conditions. A notable example includes the synthesis of related benzodioxine carboxamide compounds through reactions that involve nucleophilic substitution and ring closure mechanisms, demonstrating the synthetic routes employed in creating benzodioxine derivatives (Bozzo et al., 2003).
作用机制
Target of Action
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as Pendimethalin, is a selective herbicide . It is primarily used to control most annual grasses and certain broadleaf weeds . The primary targets of Pendimethalin are these unwanted plants that compete with crops for resources.
Mode of Action
Pendimethalin works by inhibiting plant cell division and cell wall formation . This disruption in the normal growth processes of the target plants leads to their eventual death, thereby controlling the spread of weeds in the treated area.
Biochemical Pathways
The biochemical pathway of Pendimethalin involves several transformation steps . These include:
These transformations lead to the production of various metabolites, predominantly glucuronide conjugates .
Pharmacokinetics
In terms of absorption, distribution, metabolism, and excretion (ADME), orally administered Pendimethalin is more than 57% absorbed from the gastrointestinal tract and rapidly excreted . About 70% of the radioactivity is excreted in the feces and about 20% in the urine within 24 hours post-treatment . After 96 hours, the residual radioactivity in the soft tissues accounted for 0.2% of the radioactive dose .
Result of Action
The result of Pendimethalin’s action is the effective control of unwanted plants. By inhibiting cell division and cell wall formation, Pendimethalin prevents the growth of these plants, leading to their death . This helps in maintaining the health and productivity of the desired crops.
Action Environment
The action of Pendimethalin can be influenced by various environmental factors. For instance, it has been found to be sensitive to different wavelengths of UV light in water and soil-water suspension . Additionally, its persistence in the environment and potential for particle-bound transport have been noted . Understanding these factors is crucial for optimizing the use of Pendimethalin and minimizing its potential impact on non-target organisms and the environment.
属性
IUPAC Name |
N-pentan-3-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-11(4-2)15-14(16)10-5-6-12-13(9-10)18-8-7-17-12/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEOQWBBOXOFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



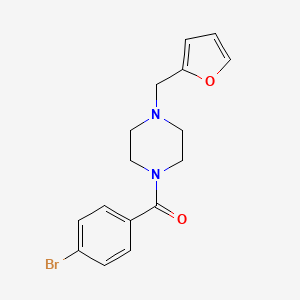
![1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4431059.png)
amino]-N-methylpropanamide](/img/structure/B4431080.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B4431088.png)
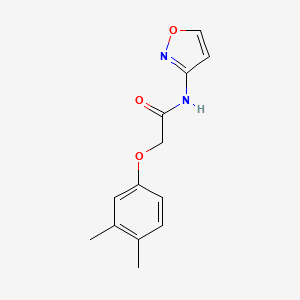
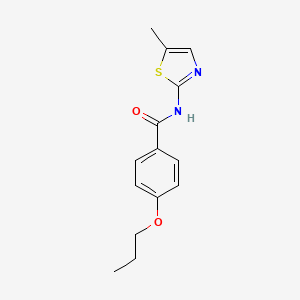
![8-[(2,4-dichlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4431091.png)
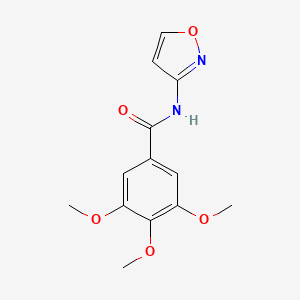

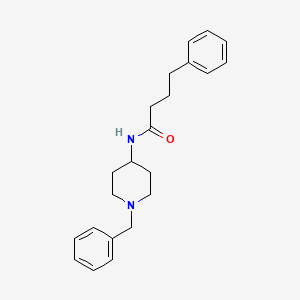
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4431114.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431119.png)
![N-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methylcyclohexanamine](/img/structure/B4431132.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine](/img/structure/B4431135.png)